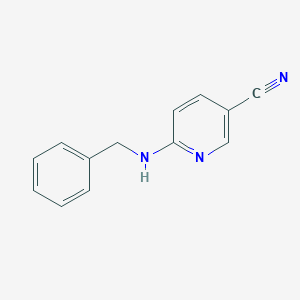

6-(Benzylamino)pyridine-3-carbonitrile

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzylamino)pyridine-3-carbonitrile typically involves the reaction of 6-chloronicotinonitrile with benzylamine . The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the benzylamino group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .

Análisis De Reacciones Químicas

Types of Reactions

6-(Benzylamino)pyridine-3-carbonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The benzylamino group can participate in further substitution reactions.

Oxidation and Reduction:

Cyclization: It can participate in cyclization reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases like potassium carbonate, solvents like DMF, and various oxidizing and reducing agents . Reaction conditions typically involve elevated temperatures and controlled environments to ensure the desired transformations .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while cyclization reactions can produce complex heterocyclic structures .

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 6-(benzylamino)pyridine-3-carbonitrile exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds containing the pyridine-3-carbonitrile moiety possess significant antimicrobial properties against various pathogens .

- Anticancer Potential : Similar derivatives have been reported to exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .

- Anti-inflammatory Effects : The compound may also serve as an anti-inflammatory agent, contributing to pain relief and management of inflammatory diseases .

Applications in Medicinal Chemistry

The applications of this compound in medicinal chemistry are diverse:

- Drug Development : Its structural features make it a promising scaffold for the development of new drugs targeting inflammation and cancer.

- Biological Probes : The compound can be utilized as a probe to study biological interactions, particularly with proteins and nucleic acids .

- Therapeutic Agents : Ongoing research is focused on its potential as a therapeutic agent for treating neurological disorders due to its ability to interact with various biological targets .

Case Studies

- Anticancer Studies : A study demonstrated that derivatives similar to this compound showed potent activity against breast cancer cell lines, indicating its potential for further development as an anticancer agent .

- Antimicrobial Research : Another investigation highlighted the effectiveness of this compound against Gram-positive bacteria, showcasing its promise as an antimicrobial agent .

Mecanismo De Acción

The mechanism of action of 6-(Benzylamino)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparación Con Compuestos Similares

Similar Compounds

3-Pyridinecarbonitrile: A simpler analog with a cyano group at the 3-position but lacking the benzylamino group.

2-Chloro-3-pyridinecarbonitrile: Similar structure but with a chlorine atom at the 2-position instead of the benzylamino group.

Uniqueness

6-(Benzylamino)pyridine-3-carbonitrile is unique due to the presence of both the benzylamino and cyano groups on the pyridine ring, which imparts distinct chemical and biological properties . This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Actividad Biológica

6-(Benzylamino)pyridine-3-carbonitrile (CAS Number: 15871-91-7) is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including antimicrobial, antiviral, and anticancer applications. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C13H12N4

- Molecular Weight: 224.26 g/mol

The compound features a pyridine ring substituted with a benzylamino group and a cyano group at the 3-position, which contributes to its biological properties.

This compound interacts with various biological targets through multiple mechanisms:

- Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, modulating their activity, and impacting biochemical pathways.

- Cell Signaling Modulation: It influences cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation.

- Gene Expression Alteration: The compound can alter gene expression patterns by interacting with transcription factors and regulatory proteins, leading to changes in cellular behavior.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against a range of pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0048 mg/mL |

| Staphylococcus aureus | 0.0195 mg/mL |

| Candida albicans | 0.0098 mg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents against resistant strains .

Antiviral Activity

In vitro studies have demonstrated that this compound possesses antiviral properties, particularly against viruses that affect respiratory and gastrointestinal systems. Its mechanism includes interference with viral replication processes and modulation of host immune responses.

Anticancer Properties

This compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors.

Case Studies

- Antibacterial Efficacy Study : A study evaluated the antibacterial efficacy of various pyridine derivatives, including this compound. The results indicated significant inhibitory effects against Gram-positive and Gram-negative bacteria, highlighting its potential as an antibiotic .

- Antifungal Activity Assessment : Another study focused on the antifungal activity of this compound against Candida species. The results demonstrated effective inhibition at low concentrations, suggesting its application in treating fungal infections .

Safety and Toxicology

While the biological activities are promising, it is crucial to evaluate the safety profile of this compound. Preliminary toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are necessary to establish a comprehensive safety profile.

Propiedades

IUPAC Name |

6-(benzylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-8-12-6-7-13(16-10-12)15-9-11-4-2-1-3-5-11/h1-7,10H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWTAXAFLJMUESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.